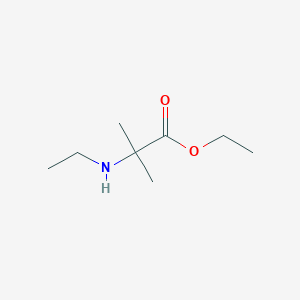
3,5-Dibromothiophene-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromothiophene-2-carbonyl chloride: is a chemical compound with the following structure:
BrBr
∣∣
C=SCl
It belongs to the class of thiophene-based compounds , which are known for their exceptional optical and conductive properties. Thiophenes are widely used in electronic and optoelectronic applications due to their unique characteristics.
準備方法
Synthetic Routes:: Several synthetic routes exist for the preparation of 3,5-dibromothiophene-2-carbonyl chloride. One common approach involves the bromination of thiophene-2-carbonyl chloride using bromine or a brominating agent.
Reaction Conditions:: The bromination reaction typically occurs under mild conditions, with bromine being added dropwise to the thiophene-2-carbonyl chloride solution. The reaction can be catalyzed by Lewis acids or other brominating agents.
Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to this compound, it can be synthesized on a laboratory scale using the methods mentioned above.
化学反応の分析
Reactions::
Oxidation: 3,5-dibromothiophene-2-carbonyl chloride can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: Reduction of the carbonyl chloride group can yield different derivatives.
Bromine (Br₂): Used for bromination reactions.
Lewis acids (e.g., AlCl₃): Catalyze bromination reactions.
Reducing agents (e.g., LiAlH₄): Employed for reduction reactions.
科学的研究の応用
3,5-Dibromothiophene-2-carbonyl chloride finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: In the design of conductive polymers and optoelectronic materials.
Chemical Sensors: Due to its sensitivity to certain analytes.
作用機序
The compound’s mechanism of action depends on its specific application. For instance:
- In conductive polymers, it contributes to charge transport.
- In chemical sensors, it interacts with target molecules, leading to measurable responses.
類似化合物との比較
While 3,5-dibromothiophene-2-carbonyl chloride is unique in its bromine substitution pattern, similar compounds include other halogenated thiophenes like 2-bromothiophene-3-carbonyl chloride.
特性
分子式 |
C5HBr2ClOS |
|---|---|
分子量 |
304.39 g/mol |
IUPAC名 |
3,5-dibromothiophene-2-carbonyl chloride |
InChI |
InChI=1S/C5HBr2ClOS/c6-2-1-3(7)10-4(2)5(8)9/h1H |
InChIキー |
JBVNZKXQPUTMJG-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Br)C(=O)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


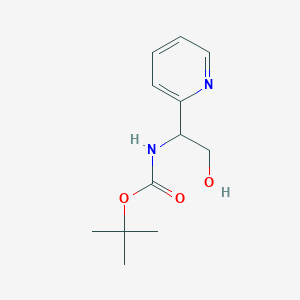


![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)



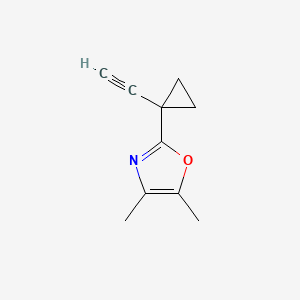
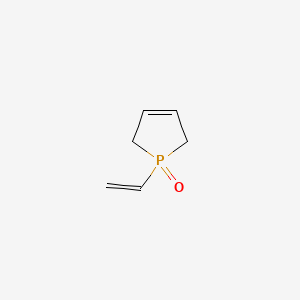
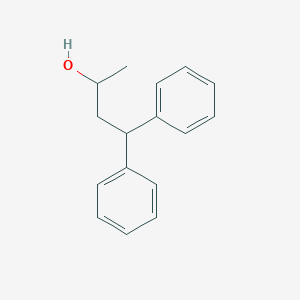

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
